molecular formula C21H21FN2O3 B6583594 ethyl 4-{[(4-ethylphenyl)methyl]amino}-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1243044-24-7

ethyl 4-{[(4-ethylphenyl)methyl]amino}-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B6583594
CAS No.: 1243044-24-7
M. Wt: 368.4 g/mol
InChI Key: VNULOSUTLZNNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(4-ethylphenyl)methyl]amino}-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.15362070 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-[(4-ethylphenyl)methylamino]-6-fluoro-2-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-3-13-5-7-14(8-6-13)12-23-19-16-11-15(22)9-10-17(16)24-20(25)18(19)21(26)27-4-2/h5-11H,3-4,12H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNULOSUTLZNNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=C(C(=O)NC3=C2C=C(C=C3)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{[(4-ethylphenyl)methyl]amino}-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest various biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula

  • Molecular Formula: C21H21FN2O3
  • Molecular Weight: 368.4 g/mol

Antiviral Properties

Quinoline derivatives have been extensively studied for their antiviral properties. This compound may exhibit similar antiviral activities, as seen in other quinoline compounds that have shown effectiveness against various viral strains such as HIV and Zika virus .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antibacterial and antifungal properties. For instance, fluoroquinolones like ciprofloxacin are well-known antibiotics derived from quinoline structures. The presence of the fluoro group in our compound suggests potential enhanced antimicrobial activity due to improved interaction with bacterial DNA gyrase .

Cholinesterase Inhibition

Recent studies have highlighted the potential of dihydroquinoline derivatives as cholinesterase inhibitors. This activity is crucial for treating neurodegenerative diseases such as Alzheimer's. While direct evidence for our compound's activity is still needed, its structural analogs have shown promise in this area .

Study on Antiviral Activity

In a study published in Pharmacology Reports, various quinoline derivatives were tested against viral strains. The results indicated that modifications at the 6-position significantly enhanced antiviral efficacy. This suggests that this compound could be a candidate for further investigation in antiviral drug development .

Antimicrobial Assessment

A comprehensive study assessed the antimicrobial properties of several quinoline derivatives. The findings revealed that compounds with similar structural motifs exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria. Future studies should include this compound to evaluate its potential .

Cholinesterase Inhibition Study

Research on related dihydroquinoline compounds demonstrated significant inhibition of acetylcholinesterase activity, which is vital in treating Alzheimer's disease. This opens avenues for exploring this compound as a potential therapeutic agent .

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